(3-iodo-4-methoxyphenyl)methanol

Catalog No.
S1904569
CAS No.
53279-82-6
M.F
C8H9IO2
M. Wt
264.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-iodo-4-methoxyphenyl)methanol

CAS Number

53279-82-6

Product Name

(3-iodo-4-methoxyphenyl)methanol

IUPAC Name

(3-iodo-4-methoxyphenyl)methanol

Molecular Formula

C8H9IO2

Molecular Weight

264.06 g/mol

InChI

InChI=1S/C8H9IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3

InChI Key

KZPCWHSKIBZFFS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CO)I

Canonical SMILES

COC1=C(C=C(C=C1)CO)I

The exact mass of the compound 3-Iodo-4-methoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

The presence of a methoxy group (OCH3) and an iodine atom (I) on the benzene ring makes 3-IMBA a valuable intermediate for organic synthesis. The methoxy group can participate in various reactions like nucleophilic substitution, while the iodine allows for further functionalization through cross-coupling reactions. This versatility makes 3-IMBA a potential building block for synthesizing complex organic molecules [1, 2].

  • [1] PubChem. 3-Iodo-4-methoxybenzyl alcohol [CID 893543]. National Institutes of Health.
  • [2] Sigma-Aldrich. 3-Iodo-4-methoxybenzyl alcohol 97%.

Medicinal Chemistry:

The combination of a functional alcohol group (CH2OH) and the aromatic ring system in 3-IMBA presents a possibility for exploring its biological activity. Researchers might investigate its potential as a lead compound for drug discovery or as a scaffold for designing new bioactive molecules [1, 3].

  • [1] PubChem. 3-Iodo-4-methoxybenzyl alcohol [CID 893543]. National Institutes of Health.
  • [3] Santa Cruz Biotechnology. 3-Iodo-4-methoxybenzyl alcohol (CAS 53279-82-6).

(3-Iodo-4-methoxyphenyl)methanol is an organic compound characterized by the presence of an iodine atom and a methoxy group on a phenyl ring. Its chemical formula is C8H9IOC_8H_9IO with a molecular weight of approximately 264.06 g/mol. The compound features a hydroxymethyl group (-CH2OH) attached to the aromatic ring, making it a phenolic alcohol derivative. This structure imparts unique chemical properties, influencing its reactivity and biological activity.

, including:

  • Substitution Reactions: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
  • Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can also undergo reduction to yield alcohols or other derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of (3-iodo-4-methoxyphenyl)methanol has been investigated in various contexts. It has been shown to interact with enzymes involved in oxidative stress responses, potentially disrupting cellular redox balance. This compound can influence gene expression and metabolic pathways by inducing oxidative stress, which may lead to cellular damage or apoptosis in certain cell types .

Additionally, its lipophilic nature suggests that it may have good bioavailability, making it a candidate for pharmacological studies.

Several synthetic routes exist for the preparation of (3-iodo-4-methoxyphenyl)methanol:

  • Iodination of 4-Methoxybenzaldehyde: This method involves the iodination of 4-methoxybenzaldehyde using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under mild conditions.
  • Reduction of 3-Iodo-4-methoxybenzaldehyde: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride .
  • Direct Methanolysis: In some cases, methanol can be used in the presence of acidic catalysts to facilitate the formation of the methanol derivative directly from iodo-substituted phenols.

(3-Iodo-4-methoxyphenyl)methanol has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting oxidative stress-related diseases.
  • Chemical Research: It serves as an intermediate in organic synthesis, particularly in the development of more complex molecules.
  • Material Science: The compound's unique properties may find applications in developing new materials with specific electronic or optical characteristics.

Studies indicate that (3-iodo-4-methoxyphenyl)methanol interacts with various biological molecules, including proteins and nucleic acids. Its ability to form covalent bonds with nucleophilic sites on biomolecules allows it to modulate enzyme activity and affect cellular signaling pathways.

Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic effects.

Several compounds share structural similarities with (3-iodo-4-methoxyphenyl)methanol. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
4-MethoxybenzaldehydeLacks iodine substitutionLess reactive due to absence of iodine
3-Iodo-4-hydroxybenzaldehydeHydroxyl group instead of methoxyDifferent reactivity profile
3-Iodo-4-methoxybenzoic acidOxidized formUsed in different applications
(3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanoneContains isoindoline moietyEnhanced biological activity due to dual functionality

The uniqueness of (3-iodo-4-methoxyphenyl)methanol lies in its combination of both iodine and methoxy substituents on the benzene ring, imparting distinct reactivity and properties that are valuable in various synthetic and research applications .

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3-Iodo-4-methoxybenzyl alcohol

Dates

Last modified: 08-16-2023

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